1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate
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Overview
Description
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate is a complex organic compound that belongs to the class of quinolinium salts. This compound is characterized by its unique structure, which includes a quinoline core substituted with methylphenyl and diphenyl groups. The trifluoromethanesulfonate anion adds to its stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate typically involves the reaction of benzo[h]quinoline with appropriate phenylating agents under controlled conditions. One common method involves the use of nucleogenic phenyl cations generated from tritiated benzene, which react with benzo[h]quinoline in the presence of a stabilizing salt like potassium tetrafluoroborate . The reaction is carried out in sealed glass ampoules to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like quinolinium fluorochromate are used under acidic conditions to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed under mild conditions.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions, often in the presence of catalysts like palladium.
Major Products
The major products formed from these reactions include various substituted quinolinium and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzo[h]quinolinium derivatives: These compounds share a similar quinoline core but differ in the nature of the substituents and anions.
Dihydroquinoline derivatives: These compounds are structurally related but lack the trifluoromethanesulfonate anion.
Uniqueness
1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate is unique due to its specific substitution pattern and the presence of the trifluoromethanesulfonate anion, which enhances its stability and solubility. This makes it particularly useful in applications requiring high stability and solubility in various solvents.
Properties
IUPAC Name |
1-(4-methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N.CHF3O3S/c1-23-16-19-27(20-17-23)33-31(26-13-6-3-7-14-26)22-30(24-10-4-2-5-11-24)29-21-18-25-12-8-9-15-28(25)32(29)33;2-1(3,4)8(5,6)7/h2-17,19-20,22H,18,21H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBXBYLJXWWSQA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]2=C(C=C(C3=C2C4=CC=CC=C4CC3)C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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